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Introduction
Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis purpurea). Its

small size and high antigenicity make it an ideal label for biomolecules in various molecular

biology applications, including immunohistochemistry (IHC) and in situ hybridization (ISH). A

key advantage of the DIG system is the absence of endogenous digoxigenin in animal tissues,

which significantly reduces background staining compared to other labeling systems like biotin,

where endogenous biotin can be a source of interference.[1][2][3] This attribute is particularly

beneficial in tissues with high endogenous biotin content, such as the kidney and liver.[1]

These application notes provide detailed protocols for the use of anti-digoxigenin antibodies in

IHC and ISH, focusing on techniques for labeling, detection, and signal amplification.

Principle of the Method
The digoxigenin-anti-digoxigenin system is an indirect detection method. The general principle

involves:

Labeling: The molecule of interest (e.g., a primary antibody in IHC or a nucleic acid probe in

ISH) is covalently linked to digoxigenin.
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Binding: This DIG-labeled molecule is then used to bind to its target in the tissue sample (an

antigen for an antibody or a specific nucleic acid sequence for a probe).

Detection: An anti-digoxigenin antibody, which is conjugated to a reporter molecule (such as

an enzyme or a fluorophore), is then added. This antibody specifically binds to the

digoxigenin hapten.

Visualization: The reporter molecule allows for the visualization of the target's location.

Enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) are commonly

used with chromogenic substrates to produce a colored precipitate at the site of the target.

Alternatively, fluorophore-conjugated anti-digoxigenin antibodies can be used for fluorescent

detection.

Applications
The anti-digoxigenin antibody system is versatile and can be applied in several research

contexts:

In Situ Hybridization (ISH): To detect specific DNA or RNA sequences in tissues. DIG-labeled

nucleic acid probes are hybridized to the target sequence and then detected with an anti-DIG

antibody. This method offers high sensitivity and excellent resolution.

Immunohistochemistry (IHC): To localize proteins in tissues. A primary antibody labeled with

digoxigenin is used to bind to the target antigen. An anti-DIG antibody is then used for

detection.

Mouse-on-Mouse (MOM) IHC: This is a particularly valuable application. When using a

mouse primary antibody on mouse tissue, a standard anti-mouse secondary antibody will

bind to endogenous immunoglobulins in the tissue, leading to high background. By using a

DIG-labeled mouse primary antibody and an anti-DIG secondary antibody (often raised in a

different species like rabbit or sheep), this background can be significantly reduced.[1]

Dual-Staining Applications: The DIG system can be used in combination with other labeling

systems (e.g., biotin-streptavidin) for the simultaneous detection of multiple targets in the

same tissue section.[4]
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Data Presentation
The following tables summarize typical working concentrations and incubation times for key

reagents in IHC/ISH protocols using anti-digoxigenin antibodies. Note that optimal conditions

should be determined empirically for each specific antibody, tissue type, and experimental

setup.

Table 1: Typical Antibody Dilutions for IHC/ISH

Antibody/Reagent Application
Recommended
Dilution Range

Example Dilution

DIG-labeled Primary

Antibody
IHC 1:10 - 1:500 1:100

Anti-Digoxigenin-AP

Conjugate
ISH/IHC 1:500 - 1:5000 1:2000[4]

Anti-Digoxigenin-HRP

Conjugate
ISH/IHC 1:100 - 1:1000 1:500

Biotinylated

Secondary Antibody

(for amplification)

IHC 1:200 - 1:500 1:200[4]

Table 2: Typical Incubation Times and Temperatures
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Step Reagent Incubation Time
Incubation
Temperature

Primary Antibody

(DIG-labeled)
IHC 1 hour - Overnight

Room Temperature

(RT) or 4°C

Anti-Digoxigenin

Antibody
ISH/IHC

30 minutes -

Overnight

Room Temperature

(RT) or 4°C

Secondary Antibody

(for amplification)
IHC 1 - 2 hours

Room Temperature

(RT)

Enzyme-Substrate

Reaction
ISH/IHC 5 - 30 minutes

Room Temperature

(RT)

Experimental Protocols
Protocol 1: Immunohistochemistry with DIG-Labeled
Primary Antibody on Paraffin-Embedded Sections
This protocol is particularly useful for mouse-on-mouse IHC.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

Xylene

Ethanol (100%, 95%, 80%, 70%)

Deionized water

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 10% normal serum from the species of the anti-DIG antibody in PBS)

DIG-labeled primary antibody
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Anti-digoxigenin antibody conjugated to HRP or AP

Chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP)

Counterstain (e.g., Hematoxylin)

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Immerse slides in 100% ethanol (2 changes, 3 minutes each).

Immerse slides in 95% ethanol (1 change, 3 minutes).

Immerse slides in 80% ethanol (1 change, 3 minutes).

Immerse slides in 70% ethanol (1 change, 3 minutes).

Rinse slides in deionized water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen

retrieval buffer. The exact time and temperature will depend on the primary antibody and

tissue type (e.g., 20 minutes at 95-100°C).

Allow slides to cool to room temperature.

Rinse slides in PBS.

Endogenous Peroxidase Quenching (if using HRP):

Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room

temperature.
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Rinse slides in PBS.

Blocking:

Incubate slides in blocking buffer for 30-60 minutes at room temperature to block non-

specific binding sites.

Primary Antibody Incubation:

Dilute the DIG-labeled primary antibody to its optimal concentration in antibody diluent.

Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at room

temperature or overnight at 4°C in a humidified chamber.

Washing:

Rinse slides with PBS-T (PBS with 0.05% Tween-20).

Wash slides in PBS-T (3 changes, 5 minutes each).

Anti-Digoxigenin Antibody Incubation:

Dilute the enzyme-conjugated anti-digoxigenin antibody in antibody diluent.

Apply the diluted anti-DIG antibody and incubate for 30-60 minutes at room temperature.

Washing:

Rinse slides with PBS-T.

Wash slides in PBS-T (3 changes, 5 minutes each).

Chromogenic Detection:

Prepare the chromogenic substrate according to the manufacturer's instructions.

Apply the substrate to the tissue sections and incubate until the desired color intensity is

reached (typically 5-15 minutes). Monitor the reaction under a microscope.
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Stop the reaction by rinsing with deionized water.

Counterstaining:

Apply hematoxylin for 30-60 seconds.

"Blue" the sections in running tap water.

Dehydration and Mounting:

Dehydrate the slides through graded ethanol solutions and xylene.

Apply a coverslip using a permanent mounting medium.

Protocol 2: In Situ Hybridization with DIG-Labeled Probe
and Anti-Digoxigenin Antibody Detection
Materials:

FFPE or frozen tissue sections

Proteinase K

Hybridization buffer

DIG-labeled RNA or DNA probe

Stringency wash buffers (e.g., SSC buffers of varying concentrations)

Blocking buffer

Anti-digoxigenin-AP conjugate

NBT/BCIP substrate solution

Nuclear Fast Red counterstain

Mounting medium
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Procedure:

Deparaffinization and Rehydration (for FFPE sections):

Follow the same procedure as in Protocol 1.

Permeabilization:

Incubate slides with Proteinase K solution to increase probe accessibility. The

concentration and incubation time need to be optimized for the tissue type.

Rinse slides in PBS.

Prehybridization:

Apply hybridization buffer to the tissue sections and incubate for 1-2 hours at the

hybridization temperature. This step blocks non-specific probe binding sites.

Hybridization:

Denature the DIG-labeled probe by heating.

Apply the denatured probe in hybridization buffer to the tissue sections.

Cover with a coverslip and incubate overnight at the appropriate hybridization temperature

in a humidified chamber.

Post-Hybridization Washes:

Perform a series of washes with stringency wash buffers at increasing temperatures and

decreasing salt concentrations to remove unbound and non-specifically bound probe.

Immunological Detection:

Rinse slides in a suitable buffer (e.g., TBS).

Incubate in blocking buffer for 30-60 minutes.
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Incubate with anti-digoxigenin-AP conjugate diluted in blocking buffer, typically overnight at

4°C.[4]

Washing:

Wash slides in TBS (3 changes, 10 minutes each).

Color Development:

Equilibrate slides in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).

Incubate with NBT/BCIP substrate solution in the dark until a colored precipitate forms.

Monitor the reaction closely.

Stopping the Reaction:

Stop the color development by washing the slides in a buffer containing EDTA (e.g., TE

buffer).

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red.

Dehydrate and mount with a permanent mounting medium.

Mandatory Visualization

Tissue Preparation Staining Visualization

Deparaffinization & Rehydration Antigen Retrieval Blocking DIG-Labeled Primary Ab Anti-DIG-Enzyme Conjugate Chromogen Substrate Counterstaining Dehydration & Mounting Microscopy

Click to download full resolution via product page

Caption: Workflow for Immunohistochemistry using a DIG-labeled primary antibody.
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Tissue Preparation Hybridization Detection & Visualization

Deparaffinization & Rehydration Permeabilization (Proteinase K) Prehybridization Hybridization (DIG-labeled probe) Post-Hybridization Washes Blocking Anti-DIG-AP Conjugate Color Development (NBT/BCIP) Counterstaining & Mounting

Click to download full resolution via product page

Caption: Workflow for In Situ Hybridization with a DIG-labeled probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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